N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
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Overview
Description
N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide: is a complex organic compound that features a benzylamino group, an oxoethyl group, a sulfanyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carbon disulfide under basic conditions.
Introduction of the Benzylamino Group: This step often involves nucleophilic substitution reactions where a benzylamine reacts with an appropriate electrophile.
Attachment of the Oxoethyl Group: This can be done through acylation reactions using acyl chlorides or anhydrides.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Due to its complex structure, the compound could be a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.
Catalysis: When used as a ligand, the compound can stabilize metal centers, facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-[2-(phenylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Uniqueness
N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to the presence of the benzylamino group, which can influence its reactivity and binding properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-16(20-11-14-7-3-1-4-8-14)13-27-19-23-22-17(26-19)12-21-18(25)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSXUFJAQVFYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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